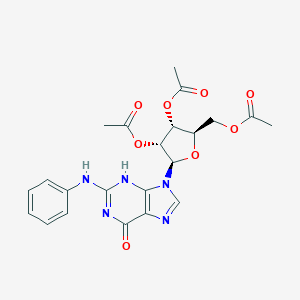

N-Phenyl Guanosine 2',3',5'-Triacetate

描述

化学反应分析

Substitution Reactions

The phenyl group and acetyl-protected ribose enable site-specific substitutions:

A. Nucleophilic Aromatic Substitution

The electron-deficient purine ring undergoes electrophilic substitution. For example:

-

Chlorination : Treatment with POCl₃ in acetonitrile with N,N-dimethylaniline at reflux replaces the 6-oxo group with chlorine, forming 6-chloro-N-phenyl-9-(2,3,5-tri-O-acetyl-β-D-ribofuranosyl)-9H-purine-2-amine (yield: 85–92%) .

| Reaction | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Chlorination at C6 | POCl₃, N,N-dimethylaniline, reflux | 6-Chloro-N-phenyl-9-(2,3,5-tri-O-acetyl-β-D-ribofuranosyl)-9H-purine-2-amine | 85–92% |

B. Dephenylation

Acidic hydrolysis (e.g., HCl in methanol) removes the phenyl group, regenerating guanosine derivatives .

Deprotection Reactions

The acetyl groups at 2', 3', and 5' positions are selectively removable:

A. Acidic Deprotection

-

Trityl Group Removal : The 4,4'-dimethoxytrityl (DMT) group is cleaved using trichloroacetic acid (TCA) in dichloromethane, yielding a free 5'-OH group .

-

Acetyl Group Removal : Methanolic ammonia (7N NH₃/MeOH) or sodium methoxide deacetylates the ribose, producing N-phenylguanosine .

| Reaction | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Full deacetylation | NH₃/MeOH, 24 h, 25°C | N-Phenylguanosine | >90% |

Functional Group Transformations

A. Oxidation

-

The ribose hydroxyls, once deacetylated, can be oxidized to ketones or carboxylic acids using reagents like TEMPO/NaClO.

B. Reduction

-

Sodium borohydride reduces carbonyl intermediates formed during oxidation.

Comparative Reactivity

The phenyl group enhances steric hindrance and electronic effects, differentiating its reactivity from non-phenyl analogs:

Mechanistic Insights

科学研究应用

Biochemical Research

NPG-Triacetate is primarily used in biochemical studies involving nucleic acids and their analogs. It serves as a precursor in the synthesis of nucleosides, which are critical for RNA synthesis and various biological processes. Its structural characteristics allow researchers to explore its potential interactions with RNA and DNA, facilitating studies on nucleic acid function and modification.

Drug Development

Due to its resemblance to guanosine, NPG-Triacetate is utilized as a reference standard in pharmaceutical testing. It aids in the identification and quantification of target molecules during drug development processes. Its ability to mimic natural nucleosides makes it a candidate for designing novel therapeutics targeting viral infections or cancer .

Antibacterial Activity

Recent studies have evaluated the antibacterial properties of NPG-Triacetate and its derivatives. For instance, compounds derived from NPG-Triacetate were tested against various bacterial strains, showing potential as effective antibacterial agents. The compound's structural modifications can enhance its efficacy against specific pathogens .

Case Study 1: Antiviral Activity

A study investigated the antiviral properties of NPG-Triacetate derivatives against HIV-1. The results indicated that certain modifications of the compound improved its ability to inhibit viral replication in cell cultures, suggesting its potential as a therapeutic agent against retroviruses .

Case Study 2: Antibiofilm Properties

Another research focused on the ability of NPG-Triacetate to inhibit biofilm formation in Staphylococcus aureus. The study demonstrated that specific concentrations of NPG-Triacetate significantly reduced biofilm biomass, highlighting its potential application in treating biofilm-associated infections .

作用机制

The mechanism of action of N-Phenyl Guanosine 2’,3’,5’-Triacetate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modifying guanosine residues in nucleic acids, thereby affecting their structure and function.

相似化合物的比较

N-Phenyl Guanosine 2’,3’,5’-Triacetate can be compared with other similar compounds, such as:

2’,3’,5’-Tri-O-acetylguanosine: This compound is similar in structure but lacks the phenyl group attached to the guanosine residue.

N-Phenyl Guanosine: This compound is similar but does not have the acetyl groups at the 2’, 3’, and 5’ positions.

The uniqueness of N-Phenyl Guanosine 2’,3’,5’-Triacetate lies in its specific acetylation pattern and the presence of the phenyl group, which may confer distinct biochemical properties .

生物活性

N-Phenyl Guanosine 2',3',5'-Triacetate (NPGTA) is a modified nucleoside derivative of guanosine, characterized by the addition of three acetyl groups at the 2', 3', and 5' positions of the ribose moiety and a phenyl group attached to the nitrogen of the guanine base. This compound has garnered attention in biochemical and molecular biology research due to its unique structural features that enhance its stability and solubility compared to unmodified guanosine.

- Molecular Formula : C22H23N5O8

- Molecular Weight : 485.45 g/mol

- Structural Features :

- Acetylation at the 2', 3', and 5' positions.

- Presence of a phenyl group enhancing hydrophobicity.

NPGTA's biological activity is primarily attributed to its interaction with nucleic acids and enzymes involved in nucleoside metabolism. The mechanism involves:

- Binding Affinity Modulation : The acetylation and phenylation alter NPGTA's binding affinity to various enzymes and nucleic acids, potentially affecting their function.

- Enzyme Interaction : It may inhibit or modulate enzymes such as nucleoside phosphorylases and kinases, impacting nucleic acid synthesis and degradation pathways.

Biological Activities

NPGTA exhibits several notable biological activities:

- Nucleic Acid Interaction : It influences the structure and function of nucleic acids, which is critical for understanding transcription, translation, and cellular signaling pathways.

- Proteomics Research : Utilized in studies related to protein interactions, NPGTA serves as a biochemical reagent in various applications within molecular biology.

- Research Applications : Its unique properties make it valuable for exploring nucleoside modifications in biochemical research .

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and unique attributes of NPGTA compared to similar compounds:

| Compound Name | Structural Features | Unique Attributes |

|---|---|---|

| This compound | Acetylated at three positions with a phenyl group | Enhanced hydrophobicity; increased stability |

| 2',3',5'-Tri-O-acetylguanosine | Similar structure but lacks phenyl group | No phenyl modification |

| N-Acetylguanosine | Acetylated at one position only | Less complex than triacetate form |

Case Studies

- Inhibition Studies : Research indicates that NPGTA can inhibit specific nucleoside phosphorylases, thereby affecting nucleotide metabolism. This inhibition has been linked to altered cellular responses in various model organisms.

- Binding Affinity Experiments : Studies have shown that NPGTA binds preferentially to certain RNA structures, suggesting potential applications in RNA-targeted therapies.

- Synthesis Pathways : The synthesis of NPGTA typically involves multi-step chemical reactions that enhance its utility in laboratory settings for studying nucleoside behavior under different conditions.

属性

IUPAC Name |

[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(2-anilino-6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N5O8/c1-11(28)32-9-15-17(33-12(2)29)18(34-13(3)30)21(35-15)27-10-23-16-19(27)25-22(26-20(16)31)24-14-7-5-4-6-8-14/h4-8,10,15,17-18,21H,9H2,1-3H3,(H2,24,25,26,31)/t15-,17-,18-,21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGLBYLIJQHKWHL-QTQZEZTPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(O1)N2C=NC3=C2N=C(NC3=O)NC4=CC=CC=C4)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C2N=C(NC3=O)NC4=CC=CC=C4)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N5O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60512154 | |

| Record name | 2',3',5'-Tri-O-acetyl-N-phenylguanosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60512154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

485.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53296-13-2 | |

| Record name | 2',3',5'-Tri-O-acetyl-N-phenylguanosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60512154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。